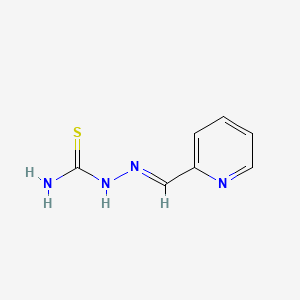

2-Pyridinecarboxaldehyde thiosemicarbazone

Overview

Description

Synthesis Analysis

The synthesis of PCT compounds involves the condensation of pyridine-2-carboxaldehyde with thiosemicarbazide. A notable example includes the preparation of various substituted PCT derivatives, where the corresponding pyridine-2-carboxaldehydes are generated through oxidation of nitro-picoline derivatives, followed by condensation with thiosemicarbazide (Liu, Lin, & Sartorelli, 1992). This method highlights the versatility in synthesizing amino derivatives of PCT, which have shown significant antitumor activity.

Molecular Structure Analysis

The molecular structure of PCT compounds has been elucidated through various spectroscopic techniques. For instance, the crystal structure of a bromo complex of pyridine-2-carbaldehyde thiosemicarbazone copper(II) was determined, showcasing a discrete monomeric molecule with a square-pyramidal copper(II) ion configuration (García-Tojal et al., 1996). Such studies are crucial for understanding the chelating behavior of PCT compounds and their interaction with metal ions.

Chemical Reactions and Properties

PCT compounds exhibit a range of chemical reactions, primarily through their ability to form complexes with various metals. These complexes have been investigated for their biological activities, including antiproliferative effects against cancer cells. Notably, Ga(III) complexes of PCT were synthesized, showing significant anticancer activity by promoting apoptosis and inhibiting cell cycle progression (Qi et al., 2017). Such studies highlight the potential of PCT compounds in the development of novel anticancer agents.

Physical Properties Analysis

The physical properties of PCT compounds and their metal complexes have been a subject of study, particularly in terms of their spectroscopic and structural characteristics. The structural analysis of zinc(II) complexes with PCT derivatives provided insights into their coordination chemistry and the impact of substituents on their physical properties (Rapheal et al., 2021).

Chemical Properties Analysis

The chemical properties of PCT compounds are largely defined by their reactivity with metal ions, leading to the formation of complexes with unique biological and chemical properties. The interaction of PCT derivatives with copper(II) ions, for example, has been studied for their antimicrobial and antileukemic potential, indicating the broad spectrum of activity these compounds may possess (Scovill, Klayman, & Franchino, 1982).

Scientific Research Applications

Antitumor Activity

2-Pyridinecarboxaldehyde thiosemicarbazone and its derivatives have shown significant antitumor activity. Liu, Lin, and Sartorelli (1992) synthesized various substituted pyridine-2-carboxaldehyde thiosemicarbazones, demonstrating notable antineoplastic activity in mice with L1210 leukemia. Among these, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone were particularly effective, showcasing remarkable survival rates in treated mice (Liu, Lin, & Sartorelli, 1992).

Iron(III) Complex Formation

Raina and Srivastava (1982) prepared iron(III) complexes of 2-pyridinecarboxaldehyde thiosemicarbazone with various anions. These complexes were characterized through elemental analysis, magnetic measurements, infrared spectra, and EPR spectra, providing insights into the structural and bonding characteristics of these compounds (Raina & Srivastava, 1982).

Organotin Chlorides Complexation

Bamgboye and Bamgboye (1988) investigated the complex formation between organotin chlorides and 2-pyridinecarboxaldehyde thiosemicarbazone. The study revealed the formation of 1:1 addition complexes, with solid-state configurations studied using Mossbauer and far-infrared spectroscopy (Bamgboye & Bamgboye, 1988).

Corrosion Inhibition

Khaled (2010) explored the adsorption and corrosion inhibition behavior of 2-pyridinecarboxaldehyde thiosemicarbazone on nickel surfaces. The study employed electrochemical methods and computational analyses, demonstrating the compound's efficiency as a corrosion inhibitor (Khaled, 2010).

Enhanced Antiproliferative Activity

Qi et al. (2017) synthesized Ga(III) complexes with 2-pyridinecarboxaldehyde thiosemicarbazones, showing enhanced antiproliferative activity. These complexes were effective in promoting apoptosis and inhibiting cell cycle transitions in cancer cells (Qi et al., 2017).

Antiviral Activity

Thompson, Minton, Officer, and Hitchings (1953) demonstrated the antiviral capacity of thiosemicarbazones, including those with pyridine structures, against vaccinia virus in mice. These findings highlight the potential of these compounds in antiviral therapy (Thompson et al., 1953).

Cobalt(III) Complex Formation

Bamgboye and Bamgboye (1985) prepared Cobalt(III) complexes of 2-pyridinecarboxaldehyde thiosemicarbazone, characterizing them through various analytical techniques. These complexes provided insights into the coordination chemistry of Cobalt(III) with such ligands (Bamgboye & Bamgboye, 1985).

Structural Studies

Ralzada and Srivastava (1992) conducted structural studies on organotin(IV) complexes with thiosemicarbazones derived from 2-pyridinecarboxaldehyde. The complexes exhibited biologically active configurations, suggesting potential applications in medicinal chemistry (Ralzada & Srivastava, 1992).

Experimental and Theoretical Evaluation as Corrosion Inhibitors

Xu et al. (2014) conducted a detailed experimental and theoretical evaluation of 2-pyridinecarboxaldehyde thiosemicarbazone compounds as corrosion inhibitors for mild steel in hydrochloric acid solutions. This study highlighted the compound's effectiveness and the underlying mechanisms of inhibition (Xu et al., 2014).

Safety And Hazards

Future Directions

Future research could focus on developing the next-generation metal agents for efficiently inhibiting tumor growth by synthesizing new complexes derived from 2-pyridinecarboxaldehyde thiosemicarbazone . Another direction could be to investigate the structure-activity relationships of these complexes .

properties

IUPAC Name |

[(E)-pyridin-2-ylmethylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-3-1-2-4-9-6/h1-5H,(H3,8,11,12)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBCCUBTQFNGFA-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridinecarboxaldehyde thiosemicarbazone | |

CAS RN |

61043-10-5, 3608-75-1 | |

| Record name | Hydrazinecarbothioamide, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | WLN: T6NJ B1UNMYZUS | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PYRIDINECARBOXALDEHYDE THIOSEMICARBAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Formylpyridine thiosemicarbazone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUV6BG5RZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1238181.png)

![3-Chloro-9-ethyl-6,7,8,9,10,11-hexahydro-7,11-methanocycloocta[B]quinolin-12-amine](/img/structure/B1238182.png)